molecular formula C22H22BrClN2O2 B4266656 6-bromo-2-(4-chlorophenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide

6-bromo-2-(4-chlorophenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide

Cat. No. B4266656
M. Wt: 461.8 g/mol
InChI Key: WISSXWIYHKQKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-(4-chlorophenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quinoline derivative that possesses unique properties, making it an ideal candidate for research in medicinal chemistry, biochemistry, and other related fields.

Mechanism of Action

The mechanism of action of 6-bromo-2-(4-chlorophenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of various protein kinases, including AKT and ERK, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
6-bromo-2-(4-chlorophenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been found to induce apoptosis in cancer cells, leading to their death. It also inhibits the migration and invasion of cancer cells, thereby preventing the spread of cancer to other parts of the body. In addition, it has been found to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-bromo-2-(4-chlorophenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide is its potent anticancer activity against various cancer cell lines. It is also relatively easy to synthesize and purify, making it an ideal candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on 6-bromo-2-(4-chlorophenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide. One of the areas of interest is the development of novel derivatives of this compound with improved solubility and potency. Another area of research is the investigation of the molecular mechanisms underlying its anticancer and anti-inflammatory activities. Additionally, further studies are needed to evaluate its safety and efficacy in animal models and clinical trials.

Scientific Research Applications

6-bromo-2-(4-chlorophenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancers. It has also shown promising results in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

6-bromo-2-(4-chlorophenyl)-N-(3-propan-2-yloxypropyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrClN2O2/c1-14(2)28-11-3-10-25-22(27)19-13-21(15-4-7-17(24)8-5-15)26-20-9-6-16(23)12-18(19)20/h4-9,12-14H,3,10-11H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISSXWIYHKQKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2-(4-chlorophenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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